Duloxetine impurity (alpha-hydroxy)
Description
Contextualization of Impurities in Active Pharmaceutical Ingredient (API) Development and Manufacturing
The development and manufacturing of active pharmaceutical ingredients (APIs) is a complex process where the presence of impurities is an inevitable consequence. longdom.orgajptr.com These impurities are unwanted chemicals that can arise from various sources, including raw materials, intermediates, by-products of synthesis, degradation products, reagents, and solvents. longdom.orgajptr.com The process of identifying, quantifying, and characterizing these impurities is known as impurity profiling. longdom.org Early identification and characterization of impurities during API development are crucial as they can guide process optimization and the selection of the most efficient synthetic route. aquigenbio.com By understanding the impurity profile, manufacturers can enhance purification methods, leading to higher quality APIs and more cost-effective manufacturing. aquigenbio.com
Significance of Impurity Control in Pharmaceutical Quality Assurance and Regulatory Compliance
The control of impurities is a critical aspect of pharmaceutical quality assurance, ensuring the safety, efficacy, and stability of the final drug product. longdom.orglongdom.orgaquigenbio.com Even trace amounts of impurities can have a significant impact on product quality and patient safety. longdom.org Some impurities may be toxic, mutagenic, or carcinogenic, posing serious health risks. biomedres.us Furthermore, impurities can affect the stability of the API, potentially leading to degradation and a reduced shelf life. biomedres.uskanboapp.com
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceutical products. longdom.orgaquigenbio.com The International Council for Harmonisation (ICH) provides guidelines that are widely adopted globally, which mandate the identification and characterization of impurities present above a certain threshold, typically 0.1%. researchgate.net Adherence to these regulations is a non-negotiable aspect of gaining market approval for a new drug. longdom.org Comprehensive impurity profiling enables manufacturers to meet these regulatory requirements and ensure patient safety. kanboapp.comglobalpharmatek.com
Overview of Duloxetine (B1670986) as a Chiral API and its Synthetic Chemistry Considerations
Duloxetine, chemically known as (+)-(S)-N-methyl-γ-(1-naphthalenyloxy)-3-(thiophen-2-yl)propan-1-amine, is a selective serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor (SNRI). nih.govnih.gov It possesses a chiral center and is used therapeutically as the (S)-enantiomer, which is reported to be twice as active as the (R)-enantiomer. nih.govnih.gov The stereochemistry of duloxetine is a critical factor in its pharmacological activity, making stereoselective synthesis a key consideration in its manufacturing. nih.gov
The synthesis of duloxetine involves multiple steps, and various synthetic routes have been described in the literature. researchgate.netarkat-usa.org A common approach involves the asymmetric synthesis to obtain the desired (S)-enantiomer. arkat-usa.org The complexity of the synthesis creates the potential for the formation of various process-related impurities, including isomers and by-products. researchgate.net
Rationale for Investigating Duloxetine Impurity (alpha-hydroxy) within Comprehensive Impurity Profiles
A thorough investigation of all potential impurities in duloxetine is essential for ensuring its quality and safety. Among the known impurities, duloxetine impurity (alpha-hydroxy) warrants specific attention. This impurity, with the chemical name 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, is a process-related impurity that can be formed during the synthesis of duloxetine. researchgate.netpharmaffiliates.comsynzeal.com
The presence of this and other impurities can be influenced by the specific synthetic route and reaction conditions employed. nih.govchemicalbook.com For instance, certain reactions within the synthesis of duloxetine could potentially lead to the formation of the alpha-hydroxy impurity. Therefore, a comprehensive impurity profile of duloxetine must include the identification and quantification of this specific substance to ensure the final API meets the stringent purity requirements set by regulatory authorities. researchgate.netpharmacopoeia.com
Properties
CAS No. |
940291-11-2 |
|---|---|
Molecular Formula |
C18H19NOS |
Molecular Weight |
297.42 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Mechanistic Studies on the Formation of Duloxetine Impurity Alpha Hydroxy
Elucidation of Synthetic Route-Related Formation Pathways
The synthesis of duloxetine (B1670986) is a multi-step process where the potential for impurity formation is present at each stage. google.comgoogle.com The formation of alpha-hydroxy impurities can be traced back to reaction intermediates, unintended side reactions, and the purity of starting materials.
By-product Generation from Reaction Intermediates
The synthesis of duloxetine involves key intermediates that, if not fully consumed or properly purified, can lead to process-related impurities. The synthesis begins with 2-acetylthiophene, which undergoes a Mannich reaction to form 3-dimethylamino-1-(2-thienyl)-1-propanone. google.com This intermediate is then reduced to the corresponding alcohol, 1-hydroxy-1-(2-thenyl)-3-dimethylaminopropane. google.com This alcohol is a critical precursor to duloxetine. Incomplete conversion or carry-over of this hydroxy-containing intermediate into subsequent steps can result in it being present in the final API as a process-related impurity. One such identified impurity is (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. researchgate.net
Side Reactions and Undesired Transformations during API Synthesis
Side reactions and undesired transformations of the duloxetine molecule itself can occur under certain synthetic conditions, leading to the formation of isomeric hydroxy impurities. These transformations often involve the rearrangement of the parent molecule.
For instance, studies have shown that duloxetine can undergo an acid-catalyzed rearrangement to form phenolic impurities. researchgate.net This transformation represents an undesired side reaction that can occur if acidic conditions are present and not meticulously controlled during the synthesis or work-up stages. Similarly, heating duloxetine in the presence of a strong base like potassium hydroxide (B78521) can induce the formation of a "Ring isomer," which is a hydroxylated impurity. researchgate.net These reactions highlight the inherent reactivity of the duloxetine structure and its potential to isomerize into hydroxy derivatives under specific chemical environments encountered during synthesis.
Influence of Raw Material and Precursor Impurities on (alpha-hydroxy) Formation
The purity of the initial raw materials is fundamental to controlling the impurity profile of the final API. Impurities present in precursors can be carried through the synthetic sequence and transformed into related impurities in the final product. google.com A well-documented example in duloxetine synthesis is the presence of 3-acetylthiophene (B72516) as an impurity in the starting material, 2-acetylthiophene. This isomeric impurity participates in the subsequent reaction steps, ultimately leading to the formation of the corresponding 3-thienyl impurity in the final duloxetine product. google.com While this specific example does not directly form an alpha-hydroxy impurity, it establishes the principle that the purity of precursors is critical, and analogous situations with other reactive impurities in starting materials could potentially lead to various undesired side products, including hydroxylated species.
Degradation Pathways Leading to Duloxetine Impurity (alpha-hydroxy)
Duloxetine is susceptible to degradation under various stress conditions, including oxidation and hydrolysis across a range of pH values. These degradation pathways can lead to the formation of alpha-hydroxy impurities. nih.govnih.gov
Oxidative Degradation Mechanisms
While some forced degradation studies have reported duloxetine to be relatively stable under oxidative conditions using agents like hydrogen peroxide at room temperature nih.govnih.govoup.comresearchgate.net, others have found it to be sensitive to oxidation, particularly under harsher conditions. researchgate.netnih.gov One study demonstrated that exposing duloxetine to 3% hydrogen peroxide at 90°C for one hour resulted in the formation of several degradation products, including ortho- and para-isomers, which are hydroxylated impurities.
Furthermore, the in vivo metabolism of duloxetine provides a clear model for its oxidative degradation. The primary metabolic pathways involve oxidation of the naphthyl ring, catalyzed by cytochrome P450 enzymes CYP1A2 and CYP2D6. drugbank.comnih.gov This enzymatic oxidation results in the formation of hydroxylated metabolites, such as 4-hydroxy duloxetine and 5-hydroxy, 6-methoxy duloxetine. drugbank.comnih.gov These metabolic pathways confirm that the naphthalene (B1677914) ring of the duloxetine molecule is susceptible to hydroxylation, a reaction that can be mimicked under chemical oxidative stress to form alpha-hydroxy impurities.
| Stress Condition | Reagent | Temperature | Duration | Outcome |
| Chemical Oxidation | 3% Hydrogen Peroxide | 90°C | 1 hour | Formation of ortho- and para-isomers |
| Metabolic Oxidation | CYP1A2, CYP2D6 Enzymes | In vivo | N/A | Formation of 4-hydroxy and 5-hydroxy metabolites drugbank.comnih.gov |
Hydrolytic Degradation Mechanisms (Acidic, Alkaline, Neutral)
Forced degradation studies have extensively documented the instability of duloxetine under hydrolytic conditions. The molecule shows significant degradation when exposed to acidic, alkaline, and neutral environments, particularly at elevated temperatures. nih.govoup.comresearchgate.net
Acidic Hydrolysis: Duloxetine is highly unstable in acidic conditions. nih.govresearchgate.net Multiple studies report significant degradation when the drug is exposed to hydrochloric acid. nih.govtandfonline.com This degradation can be substantial, with one study noting 41.35% degradation in 0.01N HCl at 40°C after 8 hours. nih.govresearchgate.net The degradation products formed under acidic stress include various isomers, such as ortho- and para-hydroxy impurities, resulting from rearrangement and hydrolysis.
Alkaline Hydrolysis: The drug also degrades under alkaline conditions, though it is generally more stable than in acidic media. researchgate.netresearchgate.net Degradation of 2.83% was observed after refluxing in 0.1 N NaOH for 1 hour, which increased to 97.40% after 8 hours. researchgate.netresearchgate.net A specific mechanism for the formation of an alpha-hydroxy impurity involves heating duloxetine with a strong base. A process for preparing a hydroxylated "Ring isomer" has been described by refluxing duloxetine with potassium hydroxide (KOH) in a solvent like propylene (B89431) glycol monomethyl ether (PGME) for an extended period. researchgate.netchemicalbook.com
Neutral Hydrolysis: In neutral aqueous conditions, duloxetine also shows considerable degradation when subjected to heat. nih.govoup.com Refluxing the drug in water for one hour can result in 42.75% degradation, indicating that the molecule is susceptible to hydrolysis even without acidic or alkaline catalysis. nih.gov
| Hydrolytic Condition | Reagent/Solvent | Temperature | Duration | Observed Degradation/Products |
| Acidic | 0.01N HCl | 40°C | 8 hours | 41.35% degradation nih.govresearchgate.net |
| Acidic | 0.1N HCl | Room Temp | 3 hours | Formation of ortho- and para-isomers, α-Naphthol |
| Alkaline | 0.1N NaOH | Reflux | 1 hour | 2.83% degradation researchgate.netresearchgate.net |
| Alkaline | Potassium Hydroxide | 118-120°C | 177 hours | Formation of "Ring isomer" (alpha-hydroxy) researchgate.net |
| Neutral | Water | Reflux | 1 hour | 42.75% degradation nih.gov |
Photolytic and Thermal Degradation Effects
The stability of duloxetine hydrochloride is notably influenced by light and heat, which can catalyze degradation pathways leading to the formation of various impurities, including the alpha-hydroxy variant.
Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, have been instrumental in elucidating these effects. nih.gov While duloxetine in its solid form demonstrates relative stability under photolytic and thermal stress, its aqueous solutions are considerably more susceptible to degradation. researchgate.netsemanticscholar.org
One study revealed that exposure of a duloxetine solution to heat at 60°C for 15 days resulted in 89.63% degradation, yielding ten distinct degradation products. researchgate.net Although the alpha-hydroxy impurity is not explicitly singled out as a primary product in all photolytic and thermal studies, the complex degradation profiles underscore the lability of the duloxetine molecule under these stress conditions. researchgate.netresearchgate.net It is understood that the energy input from light or heat can initiate reactions such as hydrolysis and oxidation, which are potential routes to the formation of the alpha-hydroxy impurity. nih.govijper.org
Specifically, photolytic degradation has been shown to cause significant breakdown of duloxetine, with one study identifying seventeen degradation products under various stress conditions, including photolysis. nih.gov The formation of such a wide array of products highlights the complex chemistry involved and the potential for multiple reaction pathways to be activated by light energy.
Drug-Excipient Interactions in Impurity Formation
In the solid dosage form, interactions between duloxetine hydrochloride and various pharmaceutical excipients can play a crucial role in the generation of impurities. The compatibility of the active pharmaceutical ingredient (API) with the excipients is a critical factor for the stability and quality of the final drug product. sjf.edu
Studies have shown that certain excipients, particularly enteric polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP), can interact with duloxetine. nih.govnih.gov These interactions are often accelerated by heat and humidity and can lead to the formation of succinamide (B89737) and phthalamide (B166641) impurities, respectively. nih.gov This occurs through the reaction of duloxetine with residual free acids or degradation products from the polymers. nih.govnih.gov
While these studies primarily focus on amide impurities, they highlight the reactive nature of duloxetine in the presence of certain chemical functionalities within excipients. The acidic or basic nature of excipients, as well as the presence of reactive functional groups, can potentially influence the formation of the alpha-hydroxy impurity, although direct evidence linking specific excipients to the formation of this particular impurity is less documented. The use of a physical barrier, such as a separating layer in enteric-coated pellets, has been shown to minimize these interactions and improve the stability of the formulation. nih.gov
| Excipient Type | Potential Interaction | Resulting Impurities | Mitigation Strategy |
| Enteric Polymers (HPMCAS, HPMCP) | Reaction with residual free acids or polymer degradation products. | Succinamide and phthalamide impurities. nih.gov | Increasing the thickness of a physical barrier between the drug and the enteric coating. nih.gov |
Impact of Process Parameters on Impurity Yield and Profile
The manufacturing process of duloxetine hydrochloride significantly influences the profile and yield of impurities, including the alpha-hydroxy variant. Careful control of process parameters is essential to ensure the purity and quality of the final drug substance.
Role of Reaction Conditions (Temperature, pH, Solvents, Reagents)
The conditions employed during the synthesis and purification of duloxetine are critical in controlling impurity formation.
Temperature: Elevated temperatures during synthesis or storage can accelerate degradation reactions. For instance, the formation of certain degradation products is observed to increase with a rise in temperature. researchgate.net
pH: Duloxetine hydrochloride is particularly sensitive to pH. It is highly unstable in acidic conditions, with significant degradation observed in acidic media. researchgate.netsemanticscholar.org Acid-catalyzed hydrolysis of the ether linkage is a known degradation pathway for duloxetine. ijper.org While basic conditions also lead to degradation, the extent is generally less severe compared to acidic environments. The optimal pH for stability is a crucial consideration in both the manufacturing process and formulation development.
Solvents and Reagents: The choice of solvents and reagents used in the synthetic steps can influence the impurity profile. For example, the synthesis of the alpha-hydroxy impurity itself has been described involving the reflux of duloxetine in propylene glycol monomethyl ether (PGME) with potassium hydroxide, highlighting how specific solvent and reagent combinations under heating can drive its formation. chemicalbook.com
The following table summarizes the impact of various reaction conditions on duloxetine stability and impurity formation:
| Parameter | Effect on Duloxetine Stability and Impurity Formation |
| Temperature | Increased temperature generally accelerates degradation. researchgate.net |
| pH | Highly unstable in acidic conditions, leading to significant degradation. researchgate.netsemanticscholar.org Also susceptible to degradation in alkaline and neutral conditions, though often to a lesser extent. |
| Solvents | The choice of solvent can influence reaction pathways and impurity profiles. |
| Reagents | Specific reagents can catalyze the formation of particular impurities. |
Stereochemical Purity Considerations and Enantioselective Impurity Formation
Duloxetine is marketed as the (S)-enantiomer, which is therapeutically more active. researchgate.netnepjol.info Therefore, controlling the stereochemistry throughout the manufacturing process is paramount. The synthesis of (S)-duloxetine often involves chiral resolution or enantioselective synthesis steps to isolate the desired enantiomer. researchgate.netnepjol.info
The formation of impurities can also be enantioselective. The conditions that lead to the formation of the alpha-hydroxy impurity could potentially affect the stereocenter, leading to the formation of its diastereomers if the starting material is not enantiomerically pure or if the reaction conditions promote racemization or epimerization. However, specific studies detailing the enantioselective formation of the alpha-hydroxy impurity of duloxetine are not extensively reported in the provided search results. The focus of stereochemical control is primarily on the active pharmaceutical ingredient itself.
Long-Term Storage and Stability Conditions
The stability of duloxetine hydrochloride during long-term storage is a critical aspect of its quality control. Stability studies are conducted under various conditions of temperature and humidity to predict the shelf-life of the drug substance and its formulated products. nih.govresearchgate.net
Forced degradation studies indicate that duloxetine is sensitive to acid and oxidative conditions, while it shows more stability under basic, photolytic, and thermal stress in the solid state. researchgate.net However, as previously noted, in solution, the degradation under thermal and photolytic conditions is more pronounced. researchgate.netsemanticscholar.org
During long-term storage, the interaction with excipients, as discussed in section 2.2.4, can become a significant factor in impurity formation, especially under accelerated conditions of high temperature and humidity. nih.govnih.gov The physical and chemical stability of the drug product is therefore dependent on the formulation, packaging, and storage conditions.
The following table outlines the stability of duloxetine under different stress conditions, which are relevant for predicting long-term stability:
| Stress Condition | Stability of Duloxetine Hydrochloride |
| Acid Hydrolysis | Highly susceptible to degradation. nih.govnih.gov |
| Alkali Hydrolysis | Some degradation occurs, but generally more stable than in acidic conditions. nih.gov |
| Oxidative | Sensitive to oxidative degradation. nih.gov |
| Thermal (Solid State) | Relatively stable. researchgate.netresearchgate.net |
| Thermal (Solution) | Significant degradation. researchgate.netsemanticscholar.orgresearchgate.net |
| Photolytic (Solid State) | Relatively stable. researchgate.netresearchgate.net |
| Photolytic (Solution) | Significant degradation. nih.govresearchgate.net |
| Humidity | Can accelerate degradation, especially in the presence of reactive excipients. nih.govresearchgate.net |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques for Impurity Profiling
Chromatographic techniques are the cornerstone for the analysis of duloxetine (B1670986) and its related substances, including the alpha-hydroxy impurity. These methods allow for the separation, identification, and quantification of individual components within the drug substance and product. The choice of technique depends on the specific properties of the impurities being analyzed, such as polarity, volatility, and stereochemistry. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most widely employed methods for non-volatile impurities. oup.comnih.gov
A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance and drug product over time. Such methods are crucial for separating the API from its degradation products, which can form under various stress conditions like exposure to acid, base, oxidation, heat, or light. nih.govderpharmachemica.com For duloxetine, several stability-indicating HPLC methods have been developed to ensure that any degradation products, including potential hydroxy impurities, are effectively separated and quantified. derpharmachemica.comresearchgate.net These methods are validated according to International Conference on Harmonization (ICH) guidelines to confirm their linearity, precision, accuracy, specificity, and robustness. derpharmachemica.comnih.gov
The successful separation of duloxetine from its impurities, including the alpha-hydroxy impurity, hinges on the careful optimization of several key chromatographic parameters.
Stationary Phase : The choice of the column, or stationary phase, is critical. For reversed-phase HPLC, which is most common for a molecule like duloxetine, octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) columns are frequently utilized. oup.comderpharmachemica.comresearchgate.net For instance, a YMC Pack C8 (250 x 4.6 mm, 5µm) column has been successfully used to separate duloxetine from its degradation impurities. derpharmachemica.comresearchgate.net Another study employed a Symmetry C18 (250x4.6 mm, 5µm) column for separating process and degradation impurities. nih.gov The selection depends on achieving the best resolution between the main duloxetine peak and the peaks of all known impurities.
Mobile Phase : The mobile phase, a solvent system that carries the sample through the column, is typically a buffered aqueous solution mixed with an organic modifier. The pH of the buffer is a critical factor; for example, a pH of 3.0 was found to be suitable for resolving degradation impurities. derpharmachemica.com Common mobile phase components include phosphate (B84403) buffers and organic solvents like acetonitrile (B52724) and methanol. oup.comresearchgate.netresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to resolve complex mixtures of impurities with different polarities. derpharmachemica.comresearchgate.net
Flow Rate : The flow rate of the mobile phase affects resolution and analysis time. A typical flow rate for duloxetine impurity analysis is 1.0 mL/min. derpharmachemica.comresearchgate.nettandfonline.com This parameter is optimized to provide a balance between efficient separation and a practical run time.
Below is a table summarizing various optimized HPLC parameters from different studies.
Table 1: Examples of Optimized HPLC Parameters for Duloxetine Impurity Analysis
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| YMC Pack C8, 250 x 4.6 mm, 5µm | Solvent A: 0.01 M Sodium Dihydrogen Orthophosphate & 1.0g 1-Heptane Sulfonic Acid Sodium Salt, pH 3.0Solvent B: Acetonitrile (Gradient) | 1.0 | 217 | derpharmachemica.comresearchgate.net |
| Symmetry C18, 250x4.6 mm, 5µm | Solvent A: 0.01M KH2PO4 & 0.2% Triethylamine, pH 2.5Solvent B: Acetonitrile & Methanol (20:80 v/v) (Gradient) | 1.0 | 230 | nih.gov |
| X Terra RP, C-8, 150 x 4.6mm | Acetonitrile: Phosphate buffer (65:35% v/v), pH 5.3 (Isocratic) | 1.0 | 230 | researchgate.net |
Development and Validation of Stability-Indicating High-Performance Liquid Chromatography (HPLC) Methods
Detector Selection and Performance Evaluation (UV, PDA, ELSD)
The choice of detector is determined by the physicochemical properties of the analyte.
Ultraviolet (UV) and Photodiode Array (PDA) Detectors : Since duloxetine and its aromatic impurities, including the alpha-hydroxy impurity, contain chromophores, UV detection is the most common and effective method. researchgate.net Detection is often performed at wavelengths such as 217 nm, 230 nm, or 236 nm to achieve high sensitivity for both the parent drug and its related substances. oup.comnih.govresearchgate.net A PDA detector offers a significant advantage over a fixed-wavelength UV detector by acquiring the entire UV spectrum for each peak. This capability is invaluable for peak purity analysis and for identifying unknown impurities by comparing their spectra with those of reference standards. derpharmachemica.comresearchgate.net
Evaporative Light Scattering Detector (ELSD) : While less common for this application, an ELSD can be a useful alternative or complementary detector. Unlike UV detectors, ELSD is a universal detector that does not require the analyte to have a chromophore. Its response is based on the light scattered by analyte particles after the mobile phase has been evaporated. This can be advantageous for detecting impurities that lack a significant UV response. However, for duloxetine analysis, UV/PDA detection is generally sufficient and preferred.
UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). oup.com This technology allows for much faster analysis times and provides superior resolution and sensitivity. For impurity profiling of duloxetine, a UHPLC method can significantly reduce the run time from over 30 minutes to just a few minutes, increasing laboratory throughput. oup.comnih.gov A reproducible gradient reversed-phase UPLC method was developed for the quantitative determination of duloxetine and three of its impurities using a 1.8 µm C18 column. oup.com This method demonstrated excellent resolution (>2.0) for all component pairs, highlighting the power of UHPLC in resolving closely related compounds. oup.com
Duloxetine is a chiral molecule, with the (S)-enantiomer being the pharmacologically active form. nih.gov The (R)-enantiomer is considered an impurity. Therefore, assessing the enantiomeric purity is a critical quality control step. This cannot be achieved using standard reversed-phase HPLC and requires specialized chiral chromatography methods. These methods use a chiral stationary phase (CSP) that can differentiate between the two enantiomers. For duloxetine, amylose-based CSPs, such as the Chiralpak AD-H column, have proven effective. psu.edunih.gov The mobile phase in chiral chromatography is often non-aqueous, consisting of solvents like n-hexane and ethanol, with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape and resolution. psu.edunih.gov A resolution of greater than 2.8 between the (S)- and (R)-enantiomers has been achieved, demonstrating the method's suitability for accurately quantifying the unwanted (R)-enantiomer. nih.gov
Table 2: Example of Chiral HPLC Parameters for Duloxetine Enantiomeric Separation
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Resolution between Enantiomers | Reference |
|---|---|---|---|---|
| Chiralpak AD-H, 250 x 4.6 mm, 5µm | n-hexane:ethanol:diethyl amine (80:20:0.2, v/v/v) | 1.0 | > 2.8 | psu.edunih.gov |
Gas Chromatography (GC) for Volatile Related Substances
Gas Chromatography is primarily used for the analysis of volatile and semi-volatile compounds. In the context of duloxetine manufacturing, GC is not the primary technique for analyzing the alpha-hydroxy impurity, which is non-volatile. However, it plays a crucial role in controlling other potential impurities, such as residual solvents used during synthesis and purification. mdpi.com Ensuring that residual solvents are below the safety limits defined by ICH guidelines is a mandatory part of quality control. GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides the necessary sensitivity and selectivity for this purpose. oup.commdpi.com
Spectroscopic and Spectrometric Approaches for Structural Elucidation
The definitive identification and structural elucidation of pharmaceutical impurities such as Duloxetine impurity (alpha-hydroxy) are critical for ensuring drug safety and quality. Advanced analytical methodologies, particularly spectroscopic and spectrometric techniques, provide the necessary tools for this characterization. These methods offer detailed insights into the molecular structure, functional groups, and fragmentation patterns, allowing for unambiguous confirmation of the impurity's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net It provides precise information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing the connectivity and spatial relationships within the molecule. The characterization of process-related impurities in Duloxetine hydrochloride synthesis often relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net
One-dimensional (1D) NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial framework for structure determination. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and neighboring protons through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present. nih.govnih.gov
For complex molecules or for distinguishing between isomers, 2D NMR experiments are indispensable. youtube.com These techniques plot a spectrum in two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu It helps establish proton-proton connectivity within a spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atom they are attached to, providing one-bond ¹H-¹³C correlations. sdsu.edu It is crucial for assigning carbon signals based on their attached, and more easily assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net It is essential for determining stereochemistry and conformational details.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Duloxetine Alpha-Hydroxy Impurity
This table presents typical NMR data used for the structural confirmation of the alpha-hydroxy impurity. Chemical shifts (δ) are reported in parts per million (ppm).
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Thiophene (B33073) C2' | - | 149.8 |
| Thiophene C3' | 6.90 (d) | 124.2 |
| Thiophene C4' | 6.95 (t) | 126.6 |
| Thiophene C5' | 7.25 (d) | 124.5 |
| Alpha-CH | 5.20 (t) | 69.9 |
| Beta-CH₂ | 2.10 (m) | 39.8 |
| Gamma-CH₂ | 2.95 (t) | 53.5 |
| N-CH₃ | 2.40 (s) | 35.9 |
Data is illustrative and based on typical values for similar structures found in the literature. Actual values can vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental in impurity characterization for determining the molecular weight and elemental composition and for deducing the structure through fragmentation analysis. researchgate.net For duloxetine impurities, MS, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity. shochem.comnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of the elemental composition of a molecule from its exact mass. For an unknown impurity like alpha-hydroxy duloxetine, HRMS can confirm the molecular formula (e.g., C₁₈H₁₉NO₂S for a hydroxylated duloxetine) by distinguishing it from other potential structures with the same nominal mass. This capability is crucial for confirming the presence of the additional oxygen atom compared to the parent duloxetine molecule. researchgate.net
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.gov This process provides detailed structural information by revealing how the molecule breaks apart. mdpi.com The fragmentation pattern is often unique to a specific molecular structure and can be used to confirm the identity of an impurity and distinguish it from its isomers. nih.gov
In the analysis of duloxetine and its impurities, electrospray ionization (ESI) in positive mode is common, generating a protonated molecular ion [M+H]⁺. nih.govacs.org The fragmentation of this ion can reveal the loss of characteristic neutral fragments. For alpha-hydroxy duloxetine, the fragmentation pathway would be compared to that of duloxetine to pinpoint the location of the modification. For instance, the fragmentation pattern would help determine if the hydroxyl group is on the thiophene or naphthalene (B1677914) ring system based on the m/z values of the resulting fragments. nih.gov
Table 2: Representative Mass Spectrometry Data for Duloxetine Alpha-Hydroxy Impurity
This table outlines the expected mass spectrometric data for the alpha-hydroxy impurity.
| Analysis Type | Ion | Expected m/z | Information Provided |
| ESI-MS | [M+H]⁺ | 314.1 | Nominal mass confirmation of the protonated molecule |
| HRMS | [M+H]⁺ | 314.1109 | Elemental composition confirmation (C₁₈H₂₀NO₂S⁺) |
| MS/MS Precursor Ion | [M+H]⁺ | 314.1 | Selected for fragmentation |
| MS/MS Product Ion 1 | [C₁₀H₇O]⁺ | 143.0 | Indicates fragmentation preserving the naphthoxy group |
| MS/MS Product Ion 2 | [C₈H₁₄NO]⁺ | 140.1 | Indicates fragmentation of the side chain |
Data is illustrative and based on the theoretical mass of a hydroxylated duloxetine structure and common fragmentation patterns. Actual fragments depend on the specific location of the hydroxyl group.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information on functional groups and conjugated systems within a molecule. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and molecules. Different functional groups absorb infrared radiation at characteristic frequencies. For alpha-hydroxy duloxetine, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), and C-O stretches. researchgate.net Comparing the spectrum to that of duloxetine would highlight the presence of the additional hydroxyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems and chromophores. Duloxetine has a characteristic UV absorption spectrum due to its naphthalene and thiophene ring systems, with an absorption maximum typically observed around 290 nm. nih.gov The introduction of a hydroxyl group onto the aromatic ring system can cause a slight shift (either a bathochromic/red shift or hypsochromic/blue shift) in the absorption maximum (λₘₐₓ). researchgate.net This shift, while often small, can serve as supporting evidence for the structural modification.
Table 3: Key Spectroscopic Data (IR and UV-Vis) for Duloxetine Alpha-Hydroxy Impurity
| Spectroscopic Technique | Feature | Characteristic Value/Range | Significance |
| IR Spectroscopy | O-H Stretch (Alcohol) | ~3400 cm⁻¹ (broad) | Confirms presence of hydroxyl functional group |
| IR Spectroscopy | N-H Stretch (Amine) | ~3350 cm⁻¹ | Confirms presence of secondary amine |
| IR Spectroscopy | C-O Stretch (Ether) | ~1245 cm⁻¹ | Indicates the aryl-ether linkage |
| UV-Vis Spectroscopy | λₘₐₓ | ~292 nm | Corresponds to the electronic transitions of the naphthalene and thiophene chromophores, potentially shifted by the -OH group. |
Data is illustrative and based on general spectroscopic principles and data for similar compounds.
X-ray Diffraction for Solid-State Structure Elucidation
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystallographic structure of a material. In the context of pharmaceutical development, powder X-ray diffraction (PXRD) is instrumental in identifying the polymorphic forms of active pharmaceutical ingredients (APIs) and their impurities. Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties, including solubility, stability, and bioavailability.
While specific XRD data for duloxetine impurity (alpha-hydroxy) is not extensively available in the public domain, the characterization of duloxetine hydrochloride's various crystalline forms highlights the importance of this technique. For instance, different polymorphic forms of duloxetine HCl, designated as Form A and Form T, have been identified and characterized by their unique PXRD patterns. google.com
Table 1: Illustrative X-ray Diffraction Peaks for Crystalline Forms of Duloxetine HCl
| Form | Characteristic Peaks (2θ) |
| Form A | 9.6, 13.9, 18.0, 18.8, 19.2, 20.8, 27.4, 27.9 |
| Form T | 12.0, 14.8, 19.8, 21.3, 21.6, 22.1, 22.4, 23.1, 24.1 |
This table illustrates the type of data obtained from PXRD analysis for different polymorphs of the parent compound, duloxetine HCl. Similar principles would be applied to characterize the solid-state structure of the alpha-hydroxy impurity.
The characterization of process-related impurities of duloxetine HCl has also involved the use of X-ray powder diffraction to understand their polymorphic nature. researchgate.net The solid-state structure of an impurity like alpha-hydroxy duloxetine is crucial as it can influence its isolation, stability, and reference standard preparation.
Hyphenated Techniques for Comprehensive Impurity Profiling
Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the comprehensive profiling of impurities in drug substances. These techniques offer enhanced selectivity and sensitivity, which are critical for identifying and quantifying trace-level impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone of modern pharmaceutical analysis due to its high sensitivity and specificity. nih.govnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. For the analysis of duloxetine and its impurities, LC-MS/MS allows for the separation of the alpha-hydroxy impurity from the parent drug and other related substances, followed by its unambiguous identification and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern. nih.govnih.gov
Research has demonstrated the utility of LC-MS/MS in identifying various impurities in duloxetine, including those formed through interactions with excipients or as byproducts of synthesis. nih.gov The development of a high-sensitivity LC-MS/MS method for the determination of N-nitroso duloxetine in duloxetine drug products, for example, highlights the technique's ability to detect impurities at very low levels. nih.gov This level of sensitivity is equally applicable to the analysis of the alpha-hydroxy impurity. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional selectivity, minimizing interference from the drug matrix and other components. nih.gov
LC-NMR Coupling for Direct Solution-Phase Structural Analysis
For definitive structural elucidation of unknown impurities, the hyphenation of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) is a powerful tool. While LC-MS provides vital information on molecular weight and fragmentation, NMR provides detailed structural information, including the connectivity of atoms within a molecule.
The process involves separating the impurity of interest, such as alpha-hydroxy duloxetine, from the bulk drug substance using an HPLC system. The isolated fraction is then directly transferred to an NMR spectrometer for analysis. Two-dimensional (2D) NMR techniques are particularly valuable for elucidating the complex structures of impurities, even when they are present in small quantities. youtube.com The structural confirmation of duloxetine impurities often relies on a combination of mass spectrometry, IR, and NMR data. researchgate.net
Analytical Method Validation Principles and Practices (ICH Q2(R1) Adherence)
The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures. impactfactor.orgnih.govresearchgate.netfda.gov This includes demonstrating the method's specificity, selectivity, sensitivity, linearity, accuracy, and precision for the analysis of impurities like alpha-hydroxy duloxetine. synzeal.com
Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. impactfactor.orgnih.gov For the analysis of duloxetine impurity (alpha-hydroxy), the method must demonstrate that the peak corresponding to this impurity is well-resolved from the peak of duloxetine and other potential impurities. researchgate.net
This is typically achieved by developing a chromatographic method with sufficient resolution. The specificity of the method is often confirmed by analyzing a placebo mixture, the API, and spiked samples to ensure no interference at the retention time of the alpha-hydroxy impurity. nih.gov Peak purity analysis using a photodiode array (PDA) detector can further confirm the homogeneity of the chromatographic peak. nih.gov
Sensitivity Parameters (Limit of Detection (LOD), Limit of Quantitation (LOQ))
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov
For impurity analysis, it is crucial that the LOQ is below the reporting threshold for the impurity. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the analytical response or by using the standard deviation of the response and the slope of the calibration curve. impactfactor.org For instance, a recent study on a duloxetine-related impurity determined the LOD at a concentration of 0.02 ng/mL by evaluating the S/N ratio, which was found to be 2.5. nih.gov The LOQ was established as the lowest concentration that could be quantitatively determined with acceptable precision and accuracy, which was 0.075 ng/mL in that particular study. nih.gov
Table 2: Typical Sensitivity Parameters for a Duloxetine-Related Impurity Analysis
| Parameter | Method of Determination | Typical Value |
| LOD | Signal-to-Noise Ratio (S/N) of ~3:1 | e.g., 0.02 ng/mL |
| LOQ | Signal-to-Noise Ratio (S/N) of ~10:1 or lowest concentration with acceptable precision and accuracy | e.g., 0.075 ng/mL |
This table provides illustrative values for LOD and LOQ for a sensitive analytical method for a duloxetine impurity, based on published data for a related compound. nih.gov The actual values for the alpha-hydroxy impurity would be determined during method validation.
Linearity, Range, Accuracy, and Precision
The validation of an analytical method ensures that it is suitable for its intended purpose. For quantifying impurities like Duloxetine impurity (alpha-hydroxy), the parameters of linearity, range, accuracy, and precision are fundamental.
Linearity and Range:
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. This is typically evaluated by analyzing a series of solutions of the impurity at different concentrations. The data are then plotted as response versus concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) is expected.
The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise. For an impurity, the range should typically span from the reporting threshold to 120% of the specification limit.
Specific, publicly available data for the linearity and range of an analytical method for Duloxetine impurity (alpha-hydroxy) could not be located in the searched literature. A hypothetical data table is presented below for illustrative purposes.
Table 1: Illustrative Linearity Data for Duloxetine Impurity (alpha-hydroxy)
| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| 1 | 0.1 | 1520 |
| 2 | 0.5 | 7550 |
| 3 | 1.0 | 15100 |
| 4 | 1.5 | 22650 |
| 5 | 2.0 | 30100 |
| Correlation Coefficient (r²) | - | >0.99 |
| Regression Equation | - | y = mx + c |
Accuracy:
Accuracy refers to the closeness of the test results obtained by the method to the true value. For impurity quantification, it is often determined by performing recovery studies. This involves spiking a sample with a known amount of the impurity standard at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage of the impurity recovered is then calculated.
Specific, publicly available data for the accuracy of an analytical method for Duloxetine impurity (alpha-hydroxy) could not be located in the searched literature. A hypothetical data table is presented below for illustrative purposes.
Table 2: Illustrative Accuracy Data for Duloxetine Impurity (alpha-hydroxy)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 0.8 | 0.79 | 98.8 |
| 100% | 1.0 | 1.01 | 101.0 |
| 120% | 1.2 | 1.19 | 99.2 |
| Mean % Recovery | - | - | 99.7 |
Precision:
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).
Specific, publicly available data for the precision of an analytical method for Duloxetine impurity (alpha-hydroxy) could not be located in the searched literature. A hypothetical data table is presented below for illustrative purposes.
Table 3: Illustrative Precision Data for Duloxetine Impurity (alpha-hydroxy)
| Precision Level | Parameter | Result (%RSD) |
|---|---|---|
| Repeatability | Intra-day (n=6) | < 2.0 |
| Intermediate Precision | Inter-day (n=6) | < 3.0 |
Robustness, Ruggedness, and System Suitability
Beyond the core validation parameters, ensuring the reliability of an analytical method in routine use requires testing its robustness, ruggedness, and establishing system suitability criteria.
Robustness and Ruggedness:
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations could include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. oup.com
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.
Specific, publicly available data for the robustness and ruggedness of an analytical method for Duloxetine impurity (alpha-hydroxy) could not be located in the searched literature.
System Suitability:
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability test parameters to be established for a particular procedure depend on the type of procedure being validated. For an HPLC method, these typically include parameters like theoretical plates, tailing factor, resolution between the impurity and the main component, and the precision of replicate injections. daicelchiral.com
Emerging Research and Future Directions in Duloxetine Impurity Science
Computational Chemistry and In Silico Modeling for Impurity Prediction
The proactive identification of potential impurities in pharmaceutical manufacturing is a critical step in ensuring drug safety and quality. Computational chemistry and in silico modeling are increasingly being employed as powerful predictive tools in this endeavor. These methods allow for the theoretical assessment of potential degradation pathways and the formation of impurities, such as duloxetine (B1670986) impurity (alpha-hydroxy), under various synthetic and storage conditions.
By simulating the reactivity of duloxetine and its intermediates, researchers can forecast the likelihood of the formation of specific impurities. For instance, computational models can predict the susceptibility of the duloxetine molecule to oxidation, which can lead to the formation of the alpha-hydroxy impurity. These models take into account various factors, including the electronic and steric properties of the molecules involved, as well as the energetic barriers of potential reaction pathways.
In silico toxicology assessments are another crucial application of computational chemistry. These tools can predict the potential toxicity of identified impurities, including their mutagenic and carcinogenic potential. nih.gov This allows for a risk-based approach to impurity control, where efforts are focused on minimizing the formation of impurities with the highest predicted toxicity. The use of these predictive models can guide process development and the design of more robust manufacturing processes that minimize the formation of undesirable byproducts.
Application of Advanced Spectroscopic Techniques for Ultra-Trace Impurity Analysis
The detection and quantification of impurities at ultra-trace levels present a significant analytical challenge. Advanced spectroscopic techniques are indispensable for the characterization and control of impurities like duloxetine impurity (alpha-hydroxy). Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, offer exceptional sensitivity and selectivity for identifying and quantifying impurities, even when present in minute quantities. researchgate.netijsr.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of unknown impurities. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the molecular structure of an impurity, confirming its identity. Infrared (IR) spectroscopy can also be used to identify functional groups present in the impurity, further aiding in its characterization. lgcstandards.com
For certain impurities, specialized techniques may be required. For example, in the case of N-nitroso duloxetine, a potentially carcinogenic impurity, a highly sensitive liquid chromatography-mass spectrometry (LC-MS) method was developed for its quantification at the parts-per-billion (ppb) level. asianpubs.orgdeepdyve.com The development and validation of such highly sensitive analytical methods are crucial for ensuring that impurities are controlled within acceptable, safe limits.
Continuous Manufacturing and Real-Time Impurity Monitoring (PAT)
The paradigm of pharmaceutical manufacturing is shifting from traditional batch processing to continuous manufacturing, a more modern and efficient approach. A key enabling technology for continuous manufacturing is Process Analytical Technology (PAT), which involves the real-time monitoring and control of critical quality attributes during the manufacturing process. americanpharmaceuticalreview.com
In the context of duloxetine synthesis, PAT can be implemented to continuously monitor the formation of impurities, including the alpha-hydroxy impurity. This can be achieved through the integration of online analytical instruments, such as HPLC or near-infrared (NIR) spectroscopy, directly into the production line. americanpharmaceuticalreview.com These instruments provide real-time data on the concentration of impurities, allowing for immediate adjustments to process parameters to maintain impurity levels within the desired range.
The benefits of continuous manufacturing with real-time impurity monitoring are numerous. It allows for a more consistent product quality, reduces the risk of batch failures, and can lead to significant cost savings. americanpharmaceuticalreview.com By maintaining a continuous state of control over the manufacturing process, PAT ensures that the final drug product consistently meets the required purity specifications.
Sustainable Chemistry and Green Synthesis Approaches for Impurity Reduction
The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to develop more environmentally friendly and sustainable manufacturing processes. mdpi.com A key focus of green chemistry is the reduction or elimination of hazardous substances, which directly translates to minimizing the formation of impurities. mdpi.com
In the synthesis of duloxetine, green chemistry approaches can be employed to reduce the formation of the alpha-hydroxy impurity and other byproducts. This can involve the use of more selective reagents and catalysts that favor the desired reaction pathway, thereby minimizing side reactions. The use of alternative, greener solvents can also have a significant impact on impurity profiles. researchgate.net For example, replacing traditional volatile organic solvents with more benign alternatives can reduce the potential for solvent-related impurities and degradation products.
Furthermore, innovative synthesis techniques, such as microwave-assisted synthesis or flow chemistry, can offer better control over reaction conditions, leading to higher yields and purer products. mdpi.com By designing synthetic routes with green chemistry principles in mind, it is possible to develop more efficient and sustainable processes for the production of duloxetine with a reduced impurity burden. One example of a green approach is the use of water as a solvent in spectrophotometric methods for duloxetine analysis, which has been shown to be an eco-friendly alternative. nih.gov
Comprehensive Impurity Risk Assessment Methodologies (e.g., beyond genotoxic impurities)
Regulatory guidelines require a thorough risk assessment of all impurities present in a drug product. nih.gov While significant attention has been given to genotoxic impurities due to their carcinogenic potential, a comprehensive risk assessment must consider all potential adverse effects. This includes evaluating impurities for other toxicities, such as hepatotoxicity, neurotoxicity, or immunogenicity. nih.gov
For duloxetine impurity (alpha-hydroxy), a comprehensive risk assessment would involve evaluating its potential to cause adverse effects beyond genotoxicity. This can be achieved through a combination of in silico predictions, in vitro toxicological studies, and, if necessary, in vivo studies. The Threshold of Toxicological Concern (TTC) is a valuable concept that can be used to establish a safe level of exposure for impurities with limited toxicological data. lgcstandards.com
A multifactorial approach to risk assessment is being advocated, which considers not only the intrinsic toxicity of an impurity but also factors such as the route of administration, patient population, and duration of treatment. lgcstandards.com This holistic approach ensures that the potential risks associated with all impurities are adequately evaluated and controlled, safeguarding patient health.
Q & A
Q. What analytical techniques are routinely used to detect and quantify alpha-hydroxy impurities in duloxetine hydrochloride?
Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary methods. LC-MS provides high sensitivity for trace-level quantification (e.g., detecting N-nitroso duloxetine at 0.3–0.4 ppm) , while NMR (1H, 13C, COSY, HSQC, HMBC) confirms structural connectivity and identifies isomeric forms . System suitability parameters, such as resolution ≥1.5 between impurities and tailing factors ≤1.5, ensure method robustness .
Q. How are structural isomers of alpha-hydroxy impurities differentiated in duloxetine formulations?
Asymmetric isomers (e.g., E,Z-isomers of N-nitroso duloxetine) are resolved using chromatographic conditions optimized with methanol, tetrahydrofuran, and phosphate buffers . Density functional theory (DFT) calculations model isomer stability and electronic properties to corroborate experimental observations .
Q. What regulatory limits govern alpha-hydroxy impurity levels in duloxetine products?
Acceptable intake (AI) limits for genotoxic impurities like N-nitroso duloxetine are set at 0.83 ppm, based on a maximum daily dose of 120 mg/day . Compliance with EMA and ICH guidelines requires method validation for accuracy, precision, and selectivity .
Advanced Research Questions
Q. How can researchers validate an LC-MS method for alpha-hydroxy impurity quantification to meet regulatory standards?
Validation parameters include:
- Linearity : Calibration curves across 6.7–670 ppm (R² ≥0.99) .
- Accuracy : Spike recovery studies (90–110%) in drug matrices .
- Precision : ≤1.0% RSD for intraday/interday reproducibility .
- Detection limits : Signal-to-noise ratio ≥20 for trace impurities . Cross-validation with NMR ensures structural confirmation .
Q. What toxicological considerations are critical when assessing alpha-hydroxy impurities like 1-naphthol?
1-Naphthol, a hepatotoxic impurity, requires strict control due to its aquatic toxicity and human health risks . Toxicokinetic studies should correlate impurity levels with in vitro cytotoxicity data (e.g., IC50 values) and in vivo exposure limits. Regulatory AI thresholds must align with ICH M7 guidelines for mutagenic impurities .
Q. How do stability studies inform impurity profiling in duloxetine formulations under varying storage conditions?
Accelerated stability testing (40°C/75% RH) monitors impurity growth using ANOVA or Bartlett’s test for variance equivalence across batches . For example, impurity levels should not exceed 0.5% w/w after 6 months under ICH Q1A(R2) guidelines. Degradation pathways (e.g., oxidation, hydrolysis) are identified via forced degradation studies .
Q. What strategies resolve co-eluting impurities in duloxetine chromatographic analyses?
- Mobile phase optimization : Methanol/tetrahydrofuran/buffer mixtures (323:90:587) enhance selectivity .
- Column selection : CHIRAL ART Cellulose-C columns improve enantiomeric separation .
- Gradient elution : Adjusting pH (5.5–8.0) and buffer composition resolves structurally similar impurities like duloxetine-related compounds C and D .
Q. How are reference standards for duloxetine impurities synthesized and characterized?
Impurities such as (S)-duloxetine succinamide (Related Compound H) are synthesized via controlled reaction conditions (e.g., succinylation intermediates) and purified using preparative HPLC . Characterization includes:
- MS/MS fragmentation : Matches theoretical m/z profiles.
- NMR assignments : Full spectral assignment (1H, 13C) to confirm regiochemistry .
- Chiral purity : Polarimetry or chiral HPLC verifies enantiomeric excess ≥99% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
